molecular formula C7H13N3O B13160859 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol

3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B13160859
M. Wt: 155.20 g/mol
InChI Key: RRIRDLPYNXRQOV-UHFFFAOYSA-N
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Description

3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a hydroxyl group, making it a valuable intermediate in the synthesis of various heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with an appropriate alkylating agent. One common method is the reaction of 3-amino-4-methyl-1H-pyrazole with 3-chloropropan-1-ol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-1-ol is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-(3-amino-4-methylpyrazol-1-yl)propan-1-ol

InChI

InChI=1S/C7H13N3O/c1-6-5-10(3-2-4-11)9-7(6)8/h5,11H,2-4H2,1H3,(H2,8,9)

InChI Key

RRIRDLPYNXRQOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCCO

Origin of Product

United States

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